(2-异丙基吡啶-3-基)甲醇

描述

Synthesis Analysis

The synthesis of pyridine derivatives, such as (2-Isopropylpyridin-3-yl)methanol, involves reactions that produce these compounds with specific structural features. For example, aryl(3-isocyanopyridin-4-yl)methanones, prepared from commercially available pyridin-3-amine, react with aryl Grignard reagents to yield pyrrolo[2,3-c]pyridin-3-ols, which are then O-acylated to afford corresponding acetates (Kobayashi et al., 2011).

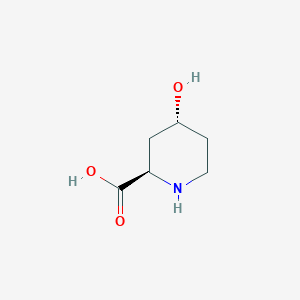

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including (2-Isopropylpyridin-3-yl)methanol, is characterized using various spectroscopic techniques. Crystal structure analysis provides insights into the symmetry, molecular geometry, and intramolecular interactions, such as hydrogen bonding, that stabilize these molecules. For instance, 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, a related compound, exhibits a symmetrical molecule with intramolecular hydrogen bonds, as determined by single-crystal X-ray diffraction (Percino et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving (2-Isopropylpyridin-3-yl)methanol and its derivatives highlight the reactivity of the pyridine ring and the influence of substituents on reaction outcomes. The compound's behavior in synthesis, such as in the formation of co-crystals or its role in catalysis, underscores the versatility of pyridine derivatives in organic synthesis. For example, reactions involving pyridine and methanol under specific conditions can lead to the formation of 3-picoline, demonstrating the methylation of pyridine derivatives (Sreekumar et al., 2001).

科学研究应用

合成和化学性质

- 吡咯并[2,3-c]吡啶-3-醇的合成:芳基(3-异氰基吡啶-4-基)甲苯酮与芳基格氏试剂反应生成 2,3-二芳基-3H-吡咯并[2,3-c]吡啶-3-醇,这是不稳定的醇,O-酰化得到相应的乙酸酯,产率良好。这表明该化合物在合成复杂杂环结构中的作用 (小林等人,2011)。

- 镍配合物催化:使用吡啶基甲醇衍生物合成具有双齿 N,O 型配体的镍配合物,在乙烯低聚反应中显示出显着的催化活性。这说明了该化合物在催化中的潜力 (Kermagoret 和 Braunstein,2008)。

- 仿生螯合配体:(4-(金刚烷-1-基)-1-(异丙基)-1H-咪唑-2-基)甲醇通过多步工艺制备,突出了其作为仿生螯合配体前体的潜力,表明在模拟生物过程中有应用 (Gaynor 等人,2023)。

材料科学和催化

- 金属配合物合成:研究用吡啶半缩醛合成金属配合物,展示了形成具有特定配位化合物的结构的能力,表明在材料科学和催化中的用途 (Bourosh 等人,2018)。

- 甲醇的选择性检测:开发具有超灵敏极限的选择性甲醇检测的 Y2O3 多壳空心结构,展示了该化合物在环境监测和食品安全中的应用 (Zheng 等人,2019)。

属性

IUPAC Name |

(2-propan-2-ylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)9-8(6-11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWUXGVRLMGZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Isopropylpyridin-3-yl)methanol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

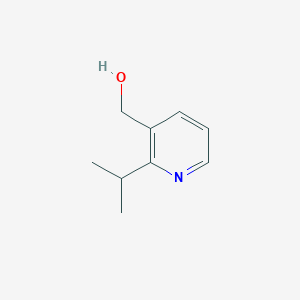

![[2-(Methylamino)pyridin-4-yl]methanol](/img/structure/B69229.png)

![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B69230.png)